P18IN011 Exhibits a 1.7‑Fold Lower IC50 for p18INK4C Inhibition Compared to P18IN003 in Cellular Dose–Response Assays
In dose–response experiments using limiting‑dilution cobblestone‑area‑forming cell (CAFC) assays with mouse bone marrow mononuclear cells (BMNCs), P18IN011 showed an IC50 of 3.61 µM, whereas the structurally distinct analog P18IN003 required 6.12 µM to achieve the same degree of p18INK4C inhibition . Therefore P18IN011 is 1.7‑fold more potent on an equimolar basis under identical culture conditions .
| Evidence Dimension | Half‑maximal inhibitory concentration (IC50) for p18INK4C‑mediated CAFC frequency enhancement |
|---|---|
| Target Compound Data | IC50 = 3.61 µM (P18IN011) |
| Comparator Or Baseline | IC50 = 6.12 µM (P18IN003) |
| Quantified Difference | P18IN011 is 1.7‑fold more potent (IC50 ratio 6.12/3.61 ≈ 1.70) |
| Conditions | Mouse BMNCs; bulk CAFC assay; treatment at graded concentrations; Fig. 3d and associated text of Nat Commun 2015 |
Why This Matters
A 1.7‑fold potency advantage means that P18IN011 achieves the same biological effect at a lower concentration, reducing compound consumption and potential off‑target interactions at higher doses.
- [1] Gao Y, Yang P, Shen H, et al. Small-molecule inhibitors targeting INK4 protein p18INK4C enhance ex vivo expansion of haematopoietic stem cells. Nat Commun. 2015;6:6328. doi:10.1038/ncomms7328 View Source
